molecular formula C12H10BrNO B11852694 2-Bromo-1-(2-methylquinolin-3-YL)ethanone

2-Bromo-1-(2-methylquinolin-3-YL)ethanone

Katalognummer: B11852694
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: XDSURDHVFJPWKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-methylquinolin-3-YL)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics .

Vorbereitungsmethoden

The synthesis of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone typically involves the bromination of 1-(2-methylquinolin-3-YL)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-1-(2-methylquinolin-3-YL)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-methylquinolin-3-YL)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-(2-methylquinolin-3-YL)ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its quinoline core, which imparts specific biological activities and chemical reactivity that are distinct from other heterocyclic compounds.

Eigenschaften

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

2-bromo-1-(2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10BrNO/c1-8-10(12(15)7-13)6-9-4-2-3-5-11(9)14-8/h2-6H,7H2,1H3

InChI-Schlüssel

XDSURDHVFJPWKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.